N'-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Overview
Description
N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is a complex organic compound characterized by the presence of nitrophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-nitrobenzaldehyde and 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide can be compared with similar compounds such as:
- N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]thiourea
- N’-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]carbamate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
N'-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)11-5-3-6-12(8-11)21-14(24)15(25)22-20-9-10-4-1-2-7-13(10)23(26)27/h1-9H,(H,21,24)(H,22,25)/b20-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSBEIAAYKQMA-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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